(4-(Naphthalen-2-yl)phenyl)methanol, also known as naphthalen-2-yl(phenyl)methanol, is an organic compound with the molecular formula and a molecular weight of approximately 234.29 g/mol. This compound features a naphthalene ring and a phenyl group attached to a methanol moiety, which contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science .
The synthesis of (4-(Naphthalen-2-yl)phenyl)methanol can be achieved through several methods:
In industrial settings, automated reactors and continuous flow systems are utilized to enhance yield and purity while minimizing by-products. The optimization of reaction conditions is crucial for cost-effective production .
The molecular structure of (4-(Naphthalen-2-yl)phenyl)methanol can be represented using various notations:
C1=CC=C2C=C(C=CC2=C1)C3=CC=CC(=C3)CO
KNNIMZAVFNSRDC-UHFFFAOYSA-N
.This compound consists of a naphthalene moiety linked to a phenolic structure, indicating its potential for hydrogen bonding interactions due to the hydroxyl group.
The exact mass of (4-(Naphthalen-2-yl)phenyl)methanol is 234.104 g/mol, with a polar surface area of 20.23 Ų and a logP value of 3.92, indicating its lipophilicity which may influence its biological activity .
(4-(Naphthalen-2-yl)phenyl)methanol can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for (4-(Naphthalen-2-yl)phenyl)methanol involves its interaction with biological targets through hydrogen bonding facilitated by its polar character. This property allows it to engage with various receptors and enzymes, influencing biological pathways and activities.
Related compounds have demonstrated diverse biological activities, including antidepressant effects, suggesting that (4-(Naphthalen-2-yl)phenyl)methanol may similarly interact with neurotransmitter systems or other biochemical pathways .
The physical properties of (4-(Naphthalen-2-yl)phenyl)methanol include:
Chemical properties include:
(4-(Naphthalen-2-yl)phenyl)methanol has several scientific uses:
CAS No.: 2183440-44-8
CAS No.: 131123-56-3
CAS No.:
CAS No.:
CAS No.: 2097893-81-5
CAS No.: 1706135-57-0